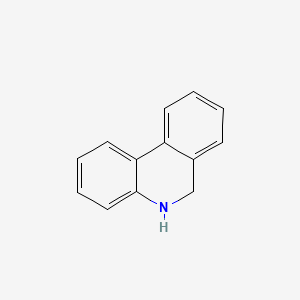

5,6-Dihydrophenanthridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,6-dihydrophenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQRKUQVFWYEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277362 | |

| Record name | 5,6-Dihydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-79-7 | |

| Record name | 5,6-Dihydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dihydrophenanthridine and Its Derivatives

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the field of organic synthesis, offering unprecedented efficiency and selectivity. In the context of 5,6-dihydrophenanthridine synthesis, palladium-catalyzed reactions have proven particularly effective.

Palladium-Catalyzed Intramolecular Dehydrogenative C−H/C−H Coupling Reactions

The mechanism of palladium-catalyzed C−H activation is a subject of intense study. A key mechanistic pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgacs.org In this process, the cleavage of a C−H bond and the formation of a new carbon-metal bond occur in a single transition state. wikipedia.org This pathway is characteristic of high-valent, late transition metals such as Palladium(II). wikipedia.org

The palladium-catalyzed intramolecular dehydrogenative C−H/C−H coupling exhibits a broad substrate scope and good tolerance for various functional groups. mdpi.comnih.gov This methodology has been successfully applied to substrates bearing both electron-donating and electron-withdrawing groups on the aromatic rings. mdpi.com

A variety of functional groups are well-tolerated in this transformation, including:

Alkyl groups (e.g., methyl, ethyl)

Halides (e.g., fluorine, chlorine, bromine)

Trifluoromethoxy group

Nitro group

Trifluoromethyl group

Methyl sulfonyl group

Ester groups

The reaction is also effective for substituents on different positions of the aromatic rings, affording the desired this compound products in good to excellent yields. mdpi.com

Table 1: Substrate Scope of Palladium-Catalyzed Intramolecular Dehydrogenative C−H/C−H Coupling

| Substituent | Position | Yield (%) |

| Methyl | para | 85 |

| Methoxy | para | 82 |

| Fluoro | para | 80 |

| Chloro | para | 78 |

| Bromo | para | 75 |

| Trifluoromethyl | para | 72 |

| Nitro | meta | 70 |

Note: Yields are representative and may vary depending on specific reaction conditions.

Despite its broad applicability, limitations may arise with certain highly sensitive or sterically demanding substrates. Further research is ongoing to expand the substrate scope even further.

The efficiency of the palladium-catalyzed dehydrogenative coupling is highly dependent on the optimization of the catalytic system. Key parameters that are often fine-tuned include the choice of palladium precursor, oxidant, solvent, and temperature.

Palladium Precursors: Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) has been identified as a highly effective catalyst for this transformation. mdpi.com

Oxidants: An oxidant is required to regenerate the active Pd(II) catalyst. Copper(II) trifluoroacetate (Cu(TFA)₂) hydrate (B1144303) has been shown to be a suitable oxidant. mdpi.com

Solvents: The choice of solvent can significantly impact the reaction outcome. Trifluoroethanol (CF₃CH₂OH) has been found to be an effective solvent for this reaction. mdpi.com

Ligands: While the reaction can proceed without an external ligand, the nature of the ligands coordinated to the palladium center plays a crucial role. Carboxylate ligands, such as trifluoroacetate derived from the palladium precursor and the copper oxidant, are believed to be important in the CMD mechanism, acting as the base for deprotonation. wikipedia.orgnih.gov The presence of specific ligands can influence the reactivity and selectivity of the C-H activation process. nsf.gov

Table 2: Optimization of Reaction Conditions

| Palladium Source | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Cu(OAc)₂ | Acetic Acid | 120 | 65 |

| Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 88 |

| PdCl₂ | Ag₂CO₃ | Toluene | 110 | 55 |

Note: The optimized conditions are highlighted in bold.

The practicality of this methodology has been demonstrated through large-scale experiments. For instance, a gram-scale synthesis of the parent this compound has been successfully carried out, affording the product in good yield, highlighting the potential of this method for practical applications. mdpi.com

Optimization of Catalytic Systems and Ligand Effects (e.g., Carboxylate Ligands)

Palladium-Catalyzed [2+2+2] Cycloaddition Reactions

An alternative and efficient domino approach for the synthesis of dihydrophenanthridines involves a palladium-catalyzed [2+2+2] cycloaddition reaction. sioc-journal.cnresearchgate.net This method constructs the core structure from diynes and aryl halides. sioc-journal.cn This strategy offers a practical route to highly substituted dihydrophenanthridine derivatives. The molecular structure of products formed via this method has been confirmed by single-crystal X-ray analysis. sioc-journal.cnresearchgate.net

Ruthenium-Catalyzed Asymmetric Hydrogenation of Phenanthridines

Impact of Counteranions and Substituent Effects on Enantioselectivity

Metal-Free and Organocatalytic Approaches

To circumvent the use of transition metals, which can be costly and leave trace metal residues in the final products, metal-free and organocatalytic methods for synthesizing 5,6-dihydrophenanthridines have been developed. bohrium.comresearchgate.net

An effective organocatalytic route involves a modified Pictet-Spengler reaction of biphenyl-2-amines with aromatic aldehydes. researchgate.netacs.org This reaction, catalyzed by a chiral imidodiphosphoric acid derived from H8-BINOL, provides a straightforward and highly enantioselective synthesis of 6-aryl-5,6-dihydrophenanthridines. researchgate.netacs.org The catalyst has demonstrated excellent stereocontrolling ability, affording the desired products in high yields (up to 98%) and with outstanding enantioselectivities (up to 99% ee). researchgate.net

Another metal-free approach utilizes a chiral mono-alkene-derived borane (B79455) catalyst for the asymmetric hydrogenation of 6-substituted phenanthridines. bohrium.comresearchgate.net This method provides access to a variety of dihydrophenanthridines in high yields and with up to 93% ee. researchgate.net The success of this catalytic system is highly sensitive to steric hindrance; bulky substituents on one of the phenyl rings of the phenanthridine (B189435) are necessary to achieve high enantioselectivity. researchgate.net This highlights a key difference from the ruthenium-catalyzed systems where bulky groups could inhibit the reaction. dicp.ac.cn

Cyclization of Aryl Amines onto N-Tethered Arynes

A notable advancement in the synthesis of 5,6-dihydrophenanthridines involves the intramolecular cyclization of aryl amines onto N-tethered arynes. rsc.orgrsc.orgnih.gov This approach provides a mild and efficient route to the dihydrophenanthridine core. rsc.orgnih.gov

Design and Synthesis of Novel Aryne Precursors (e.g., o-Silylaryl Triflate)

The development of mild and versatile aryne precursors has been crucial for the advancement of aryne chemistry. researchgate.net Among the most widely used are the o-silylaryl triflates, introduced by Kobayashi, which generate arynes under relatively mild, non-basic conditions. nih.gov These precursors are bench-stable and their use has seen a resurgence in recent years. rsc.orgrsc.orgresearchgate.net

A novel o-silylaryl triflate precursor has been developed to enhance reactivity, enabling the cyclization of both electron-rich and electron-poor aryl amines. rsc.orgrsc.orgnih.gov This precursor, a p-methoxybenzyl aryne precursor, was synthesized in four steps from commercially available 2-bromo-isovanillin without requiring purification of the intermediates. rsc.org The increased reactivity is attributed to the inductive polarization of the aryne by the p-methoxy substituent, which favors nucleophilic addition ortho to the tether. rsc.org The synthesis of these precursors often involves a one-pot procedure from o-bromophenols, including steps like O-silylation, metal-halogen exchange, O- to C-silyl migration, and entrapment with triflic anhydride. researchgate.net

Selective Control of Product Formation (Dihydrophenanthridines vs. Phenanthridinones)

A significant feature of the cyclization of aryl amines onto N-tethered arynes is the ability to selectively control the final product. rsc.orgrsc.orgnih.gov Under anaerobic conditions, the reaction yields 5,6-dihydrophenanthridines. rsc.orgrsc.org However, a complete switch in selectivity is observed when the reaction is conducted in the presence of air, leading to the formation of the corresponding phenanthridin-6(5H)-one as the sole product. rsc.orgrsc.orgnih.gov This selective access to either dihydrophenanthridines or phenanthridinones is achieved by a simple switch between anaerobic and aerobic reaction environments, highlighting the versatility of this methodology. rsc.org

Mechanistic Pathways of Intramolecular Cycloaddition

The intramolecular cycloaddition of aryl amines onto N-tethered arynes proceeds through a proposed electrophilic aromatic substitution (SEAr) mechanism. rsc.org Upon generation of the aryne intermediate from the o-silylaryl triflate precursor, the tethered aryl amine acts as a nucleophile, attacking the aryne. rsc.orgresearchgate.net This intramolecular addition leads to the formation of the new biaryl linkage, constructing the this compound scaffold. rsc.orgrsc.org The use of o-silylaryl triflate precursors allows this reaction to occur under mild conditions, which is a significant advantage over earlier methods that required strong bases or organometallic reagents at low temperatures. rsc.orgrsc.org

Organocatalytic Modified Pictet-Spengler Reactions (e.g., using Chiral Imidodiphosphoric Acid)

A highly effective and enantioselective approach to chiral 5,6-dihydrophenanthridines has been developed through an organocatalytic modified Pictet-Spengler reaction. researchgate.netresearchgate.net This method utilizes the reaction of biphenyl-2-amines with aromatic aldehydes, catalyzed by a chiral Brønsted acid. researchgate.netthieme-connect.com

Specifically, H8-BINOL-derived chiral imidodiphosphoric acid has demonstrated strong stereocontrolling and catalytic activities. researchgate.netresearchgate.net This catalyst enables the synthesis of 6-aryl-5,6-dihydrophenanthridines in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee). researchgate.net The high reactivity of these chiral imidodiphosphoric acids facilitates the cyclization of iminium ions with electron-rich aromatic rings. thieme-connect.com The reaction conditions, such as the choice of solvent, can influence the yield and enantioselectivity, with chloroform (B151607) being identified as an effective solvent for achieving high yield and enantiomeric excess in a shorter reaction time. researchgate.net This methodology represents a significant advancement in the asymmetric synthesis of this important class of compounds.

Electron-Transfer-Mediated C−C Cyclization Reactions

Electron-transfer-mediated reactions provide another powerful tool for the synthesis of phenanthridine derivatives. These reactions often proceed through radical or radical-anion intermediates, enabling C-C bond formation under specific conditions.

Photostimulated Intramolecular Arylation of Anions from N-(ortho-Halobenzyl)arylamines

The photostimulated intramolecular C−C cyclization of anions derived from N-(ortho-halobenzyl)arylamines is an effective method for synthesizing substituted phenanthridines. acs.orgconicet.gov.arnih.gov This reaction proceeds in very good to excellent yields (79–95%) in solvents like liquid ammonia (B1221849) and DMSO. acs.orgconicet.gov.arnih.gov The required N-(ortho-halobenzyl)arylamine precursors can be obtained in good yields by the nucleophilic substitution of ortho-halobenzyl chlorides with various arylamines. acs.orgconicet.gov.arnih.gov

The mechanism is believed to involve a photostimulated electron transfer process. conicet.gov.ar Theoretical analysis using DFT methods has been employed to understand the regiochemical outcomes of these reactions. acs.orgconicet.gov.arnih.gov This methodology has been successfully applied to the synthesis of the natural product trispheridine in very good yield. acs.orgconicet.gov.ar

| Method | Key Features | Products | Yields | Enantioselectivity |

| Cyclization of Aryl Amines onto N-Tethered Arynes | Mild conditions, novel o-silylaryl triflate precursors. rsc.orgrsc.orgnih.gov | 5,6-Dihydrophenanthridines or Phenanthridin-6(5H)-ones. rsc.orgrsc.orgnih.gov | Good to excellent. rsc.org | Not applicable |

| Organocatalytic Modified Pictet-Spengler Reaction | Chiral imidodiphosphoric acid catalyst. researchgate.netresearchgate.net | Chiral 6-aryl-5,6-dihydrophenanthridines. researchgate.net | Up to 98%. researchgate.net | Up to 99% ee. researchgate.net |

| Photostimulated Intramolecular Arylation | Anions from N-(ortho-halobenzyl)arylamines, photostimulation. acs.orgconicet.gov.arnih.gov | Substituted phenanthridines. acs.orgconicet.gov.arnih.gov | 79-95%. acs.orgconicet.gov.arnih.gov | Not applicable |

Regiochemical and Mechanistic Analysis of Electron-Transfer Processes

The synthesis of this compound derivatives can be achieved through processes involving single electron transfer (SET). These transformations often proceed via the generation of radical intermediates. For instance, in certain cross-dehydrogenative coupling (CDC) reactions, an oxidative SET C-H activation is proposed, leading to the formation of radical species that subsequently cyclize to form the dihydrophenanthridine core. arkat-usa.org The regiochemistry of these reactions is dictated by the relative stability of the potential radical intermediates and the electronics of the aromatic rings involved in the cyclization.

Intramolecular Dehydrogenative Coupling of Biaryl Tertiary Amines

A notable advancement in the synthesis of 6-aryl-5,6-dihydrophenanthridines is the intramolecular dehydrogenative coupling of biaryl tertiary amines. arkat-usa.orgthieme-connect.com This method, promoted by potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF), offers a transition-metal-free approach to constructing the dihydrophenanthridine framework. arkat-usa.orgthieme-connect.com

The reaction demonstrates good tolerance for electron-donating groups on the aryl substituent, with methoxy-substituted substrates providing the best yields. thieme-connect.com Conversely, substrates bearing electron-withdrawing groups or a thienyl group were found to be unreactive under these conditions. thieme-connect.com The presence of a benzyl (B1604629) group as the R1 substituent also inhibited the reaction. thieme-connect.com

The mechanism for the intramolecular dehydrogenative coupling of biaryl tertiary amines is believed to proceed through a radical pathway. arkat-usa.orgthieme-connect.com Radical trapping experiments support the proposal of α-aminoalkyl radical intermediates. arkat-usa.org The reaction is initiated by the t-BuOK/DMF system, which facilitates the formation of these radicals. arkat-usa.org The generated radical then undergoes an intramolecular cyclization onto the adjacent aryl ring, followed by a dehydrogenation step to yield the final 6-aryl-5,6-dihydrophenanthridine product. arkat-usa.org This pathway is distinct from classical cross-dehydrogenative coupling reactions that typically require transition-metal catalysts and external oxidizing agents. thieme-connect.com

Iodine-Supported Intramolecular C-H Amination and Oxidation under Visible Light

A metal-free and economically stepped synthesis of phenanthridines from 2-biarylmethanamines has been developed, which proceeds through a this compound intermediate. acs.orgresearchgate.net This method utilizes iodine to support an intramolecular C-H amination, followed by oxidation under air and visible light. acs.orgresearchgate.net Mechanistic studies have revealed that visible light is crucial for both the amination and the subsequent oxidation of the dihydrophenanthridine intermediate to the corresponding phenanthridine. acs.orgresearchgate.net This one-pot reaction is a notable example of harnessing visible light to promote key bond-forming and transformation steps in the synthesis of this heterocyclic system. researchgate.net

Cascade and Rearrangement Reactions

Cascade and rearrangement reactions offer efficient and atom-economical routes to complex molecular architectures like this compound from simpler starting materials.

An unprecedented selective synthesis of dihydrophenanthridine derivatives has been achieved through the cascade reaction of o-arylanilines with alkynoates. acs.orgnih.gov Mechanistic investigations indicate that the formation of the dihydrophenanthridine scaffold involves an initial C(sp2)−H alkenylation of the o-arylaniline with the alkynoate. acs.orgnih.gov This is followed by an intramolecular aza-Michael addition to form the heterocyclic ring. acs.orgnih.gov This protocol is advantageous due to the use of readily available substrates with a free amino group, the formation of pharmaceutically relevant products, the use of inexpensive catalysts, and conveniently controllable selectivity. acs.orgnih.gov

Interestingly, when this reaction is conducted at an elevated temperature, the initially formed substituted dihydrophenanthridine can undergo a retro-Mannich-type reaction, leading to C-C bond cleavage and the formation of the corresponding phenanthridine. acs.orgnih.gov

A systematic investigation has been conducted on the reductive ring-expansion of cyclic ketoximes fused to aromatic rings using diisobutylaluminum hydride (DIBALH). nih.govacs.org This reaction provides a regioselective route to various nitrogen-containing heterocycles, including this compound. nih.govacs.org The synthesis of this compound is achieved through the rearrangement of 9-fluorenone (B1672902) oxime. clockss.org

The reaction is believed to proceed through a three-centered transition state via a stepwise mechanism. acs.org Density functional theory (DFT) calculations suggest the involvement of a partial phenonium cation intermediate. acs.org A key finding is that the more electron-rich group preferentially migrates, leading to the formation of the corresponding secondary amine product. nih.govacs.org

Microwave-Mediated Intramolecular Diels-Alder Reactions on Furan (B31954) (IMDAF)

A notable and efficient method for synthesizing the this compound framework involves a microwave-mediated intramolecular Diels-Alder reaction on furan (IMDAF). researchgate.netacs.org This approach utilizes ortho-furyl(alkenylamino)arenes as precursors, which undergo a cyclization reaction to form the core structure. researchgate.netcore.ac.uk The application of microwave irradiation is crucial, as it significantly accelerates the reaction, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

The key step in this synthesis is the intramolecular [4+2] cycloaddition between the furan ring (acting as the diene) and the alkenyl group (acting as the dienophile). core.ac.uk This is typically followed by an acid-catalyzed dehydration of the initially formed Diels-Alder adduct (an oxanorbornene derivative). acs.orgcore.ac.uk The presence of a catalytic amount of acid facilitates the ring-opening and subsequent aromatization to yield the stable dihydrophenanthridine system. acs.org The reaction outcomes, including the formation of 5,6-dihydrophenanthridines, are highly dependent on the substitution patterns of both the dienophile and the arene components. researchgate.net For instance, 5,6-dihydrophenanthridines are formed under microwave conditions when the Diels-Alder adduct possesses a hydrogen atom at the 6a-position. researchgate.net This methodology has been successfully employed to create a variety of substituted 5,6-dihydrophenanthridines. core.ac.uk

| Substrate | Conditions | Product | Yield (%) |

| o-Furyl(crotylamino)arene (4-chloro-2-nitro derivative) | cat. HCl, MeCN, Microwave | 4-Chloro-7-methyl-2-nitro-5,6-dihydrophenanthridine | N/A |

| o-Furyl(crotylamino)arene (2,4-dichloro derivative) | cat. HCl, MeCN, Microwave | 2,4-Dichloro-7-methyl-5,6-dihydrophenanthridine | N/A |

| o-Furyl(crotylamino)arene (2,4-dichloro-N-methyl derivative) | cat. HCl, MeCN, Microwave | 2,4-Dichloro-5,7-dimethyl-5,6-dihydrophenanthridine | N/A |

Data derived from research on the synthesis of substituted 5,6-dihydrophenanthridines. core.ac.uk

Claisen Rearrangements of Allyloxy-Dihydrophenanthridines

The Claisen rearrangement, a powerful nih.govnih.gov-sigmatropic rearrangement, serves as a valuable tool for the specific functionalization of the this compound scaffold. uio.no This reaction is particularly useful for introducing carbon-carbon bonds at the ortho position to a hydroxyl group, proceeding through a concerted, chair-like six-membered transition state. uio.no

In the context of dihydrophenanthridines, this methodology has been applied to 8-allyloxy-5,6-dihydrophenanthridine derivatives. nih.gov The rearrangement of these substrates, often facilitated by microwave heating, leads to the formation of C-allyl substituted products. nih.govresearchgate.net A notable aspect of this reaction is its regioselectivity. The rearrangement of 8-allyloxy-5,6-dihydrophenanthridines, which have a saturated B-ring, typically results in a mixture of 7-allyl and 9-allyl substituted products. nih.govresearchgate.net The ratio of these isomers can be influenced by the substitution pattern on the dihydrophenanthridine core. uio.no Density functional theory (DFT) calculations have been used to support the experimental findings and to understand the factors governing the regioselectivity of the rearrangement. nih.gov

| Substrate | Conditions | Product(s) | Observations |

| 8-(Allyloxy)-2,4-dichloro-5-methyl-5,6-dihydrophenanthridine | N/A | Mixture of 7-allyl and 9-allyl products | A low energy difference between transition states leads to a mixture. |

| 8-Allyloxy-5,6-dihydrophenanthridines | Microwave heating | 7- and 9-substituted products | The saturated B-ring leads to a mixture of regioisomers. nih.gov |

Findings based on studies of Claisen rearrangements on phenanthridine and dihydrophenanthridine systems. uio.no

Derivatization and Functionalization Strategies of 5,6 Dihydrophenanthridine

Regioselective Introduction of Substituents on Aromatic Rings

The introduction of substituents onto the aromatic rings of 5,6-dihydrophenanthridine is a fundamental strategy for modulating its electronic and steric properties. This can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a prominent approach. mdpi.com

A study demonstrated the palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling of two arenes to generate 5,6-dihydrophenanthridines. mdpi.com This method proved effective for a variety of substrates with both electron-donating and electron-withdrawing groups on the aromatic rings, yielding the desired products in good to excellent yields. mdpi.com A broad range of functional groups, including alkyls, halides (F, Cl, Br), trifluoromethoxy, nitro, trifluoromethyl, and methyl sulfonyl groups, were well-tolerated in this process. mdpi.commdpi.com The position of the substituent on the aromatic rings was found to have minimal impact on the reaction's reactivity. mdpi.com Similarly, the reaction was not sensitive to the electronic properties of substituents on the phenol (B47542) ring, with electron-donating (methyl, methoxy) and electron-withdrawing (ester) groups all yielding the desired products successfully. mdpi.com

Another approach involves the Ugi four-component reaction followed by a palladium-catalyzed intramolecular C-H functionalization. nih.govnih.gov This two-step synthesis allows for the creation of highly functionalized dihydrophenanthridines from readily available starting materials. nih.govnih.gov The intramolecular C-H arylation process was shown to be tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring, providing the corresponding cyclized products in comparable yields. nih.gov This method also tolerates various functional groups such as esters, carbamates, ethers, and even heterocyclic nuclei like pyridine. nih.gov The presence of a chlorine atom on the aromatic ring provides a handle for further functionalization through transition metal-catalyzed reactions. nih.gov

The Claisen rearrangement of 8-allyloxyphenanthridines offers a method for regioselective carbon-carbon bond formation at the C-7 position. researchgate.net This microwave-assisted reaction proceeds with high yields and excellent regioselectivity. researchgate.net If the C-7 position is already substituted, the rearrangement occurs at the C-9 position, albeit less readily. researchgate.net Interestingly, the rearrangement of 8-allyloxy-5,6-dihydrophenanthridines, where the B-ring is saturated, results in a mixture of 7- and 9-substituted products. researchgate.net

Table 1: Regioselective Functionalization of this compound

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Tolerated Functional Groups | Reference |

|---|---|---|---|---|

| Intramolecular C-H/C-H Dehydrogenative Coupling | Pd(TFA)₂, Cu(TFA)₂·H₂O | Aromatic Rings | Alkyls, Halides (F, Cl, Br), Trifluoromethoxy, Nitro, Trifluoromethyl, Methyl Sulfonyl | mdpi.commdpi.com |

| Ugi-4CR and Pd-catalyzed C-H Functionalization | Pd Catalyst | Aromatic Rings | Ester, Carbamate, Ether, Pyridine, Chlorine | nih.govnih.gov |

| Claisen Rearrangement | Microwave Irradiation | C-7 (or C-9 if C-7 is blocked) | Allyl | researchgate.net |

Site-Specific Functionalization at Bridging and Aromatic Positions

Beyond general substitution on the aromatic rings, the ability to introduce functionality at specific carbon and oxygen positions within the this compound core is crucial for targeted drug design. Key positions for such modifications include C-6, C-7, and C-9, as well as O-functionalization.

C-6 Functionalization

The C-6 position is a common site for introducing substituents, leading to a variety of 6-substituted this compound derivatives. One established method involves the asymmetric hydrogenation of phenanthridines, which can be catalyzed by chiral cationic ruthenium diamine complexes. dicp.ac.cn This approach allows for the synthesis of 6-alkyl-substituted 5,6-dihydrophenanthridines. dicp.ac.cn

C-7 and C-9 Functionalization

As previously mentioned, the Claisen rearrangement of 8-allyloxyphenanthridines provides a regioselective route to C-7 functionalization. researchgate.net When the C-7 position is blocked, the rearrangement can direct functionalization to the C-9 position. researchgate.net Further work has focused on the ortho-functionalization of 8-hydroxyphenanthridines, utilizing methods like triflation followed by coupling reactions to introduce groups at the 8-position. uio.no

O-Functionalization

The synthesis of 8-(allyloxy)-2,4-dichloro-5-methyl-5,6-dihydrophenanthridine demonstrates O-alkylation as a strategy for functionalization. uio.no However, this particular compound was found to be susceptible to oxidation upon storage. uio.no

Enantioselective Synthesis of Chiral 6-Substituted this compound Derivatives

The synthesis of specific enantiomers of 6-substituted 5,6-dihydrophenanthridines is of significant interest, as the chirality at the C-6 position often plays a critical role in their biological activity. Several effective strategies have been developed to achieve high enantioselectivity.

One prominent method involves a palladium-catalyzed retro-carbopalladation of chiral o-bromobenzylamines, which provides an efficient route to enantioenriched this compound derivatives. nih.govdntb.gov.ua A highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines has been achieved in a one-pot manner using a combination of rhodium and palladium catalysis. nih.govdntb.gov.uaresearchgate.net

Another powerful approach is the organocatalytic modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes. researchgate.net Using an H8-BINOL derived chiral imidodiphosphoric acid as a catalyst, this reaction affords 6-aryl-5,6-dihydrophenanthridines in high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). researchgate.net

Furthermore, the asymmetric hydrogenation of phenanthridines catalyzed by chiral cationic ruthenium diamine complexes has been developed, achieving up to 92% ee. dicp.ac.cn The choice of the counteranion of the catalyst was found to be a critical factor in obtaining high enantioselectivity. dicp.ac.cn

More recently, a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl (B1667301) bifunctional ligands has been reported for the synthesis of various bioactive chiral dihydrophenanthridine derivatives. rsc.org This method has been shown to produce the desired products in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org

Table 2: Enantioselective Synthesis of 6-Substituted 5,6-Dihydrophenanthridines

| Method | Catalyst/Reagent | Substituent at C-6 | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Retro-carbopalladation | Rh and Pd catalysis | Aryl | High | nih.govdntb.gov.uaresearchgate.net |

| Modified Pictet-Spengler Reaction | H8-BINOL derived chiral imidodiphosphoric acid | Aryl | Up to 99% | researchgate.net |

| Asymmetric Hydrogenation | Chiral cationic ruthenium diamine complexes | Alkyl | Up to 92% | dicp.ac.cn |

| Pd(0)-catalyzed Suzuki coupling and C-H arylation | Chiral-bridged biphenyl bifunctional ligands | Various | Up to 99% | rsc.org |

Controlled Oxidation to Related Phenanthridinones and Aromatized Analogs

The controlled oxidation of 5,6-dihydrophenanthridines provides access to two important classes of related compounds: phenanthridinones and fully aromatized phenanthridines.

Phenanthridin-6(5H)-ones are formed through the oxidation of 5,6-dihydrophenanthridines. For instance, 8-(allyloxy)-2,4-dichloro-5-methyl-5,6-dihydrophenanthridine was observed to oxidize to the corresponding 8-(allyloxy)-2,4-dichloro-5-methylphenanthridin-6(5H)-one upon storage. uio.no The synthesis of phenanthridinones can also be achieved through various other methods, including palladium-catalyzed reactions. nih.gov

Aromatization of the dihydrophenanthridine core can also be achieved under certain conditions. For example, the reaction of 5-tosyl-5,6-dihydrophenanthridine under specific conditions resulted in the formation of the aromatized phenanthridine (B189435) with the elimination of the tosyl group. nih.gov A palladium-catalyzed nucleophilic substitution/C-H activation/aromatization cascade reaction has also been developed to construct 6-unsubstituted phenanthridines. researchgate.net

Strategic Manipulation of Nitrogen Protecting Groups in Synthesis

The nitrogen atom at the 5-position of the this compound ring system plays a crucial role in its synthesis and functionalization. The use of protecting groups on this nitrogen is a key strategy to control reactivity and enable specific transformations. jocpr.comorganic-chemistry.org

In the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, protecting the nitrogen atom is essential to prevent poisoning of the metal catalyst. mdpi.com The acetyl group has been used as a protecting group for the nitrogen atom in this context. researchgate.net

The choice of protecting group can also influence the outcome of a reaction. For instance, in the synthesis of chiral dihydrophenanthridines via a palladium(0)-catalyzed cascade reaction, substrates bearing a tosyl group on the nitrogen atom were successfully transformed into the desired products. rsc.org Similarly, the replacement of a tosyl group with benzoyl groups on the nitrogen of tetrahydroisoquinolines (a related heterocyclic system) gave similar results in a particular reaction, whereas an acetyl group led to an unidentified mixture, highlighting the importance of the protecting group's nature. nih.gov

Deprotection strategies are equally important to reveal the final product. organic-chemistry.orgpageplace.de For example, the 2-pyridysulfonyl group, used as a directing group in a dehydrogenative coupling reaction, can be readily removed using zinc in aqueous ammonium (B1175870) chloride. mdpi.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. researchgate.netsigmaaldrich.com

The strategic selection and manipulation of nitrogen protecting groups are therefore integral to the successful synthesis and derivatization of this compound and its analogs, allowing for the construction of complex and diverse molecular architectures. jocpr.com

Theoretical and Computational Studies of 5,6 Dihydrophenanthridine

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study the mechanisms of complex organic reactions.

DFT calculations have been instrumental in mapping out the step-by-step pathways of reactions that form 5,6-dihydrophenanthridine and its derivatives. By calculating the energies of reactants, products, intermediates, and transition states, a detailed mechanistic picture can be constructed.

One notable example is the investigation of the reductive ring-expansion of cyclic ketoximes fused to aromatic rings to produce this compound. nih.gov Computational studies revealed that this reaction does not proceed in a single step but through a stepwise mechanism involving a three-centered transition state. nih.gov The potential energy curve calculated along the intrinsic reaction coordinate (IRC) identified two distinct transition states (saddle points) and a partial phenonium cation intermediate, providing a detailed understanding of the rearrangement process. nih.gov

In the context of palladium-catalyzed reactions, which are frequently used to synthesize phenanthridine (B189435) frameworks, DFT has been used to rationalize observed phenomena like the "ortho effect". chim.it Studies have explored different potential mechanistic pathways, such as those involving palladium(IV) species versus those proceeding via transmetallation between two palladium(II) complexes, to determine the most likely route. chim.it For the synthesis of related pyrido[3,2,1-de]phenanthridin-6-ones, a plausible catalytic cycle involving a concerted metalation-deprotonation (CMD) transition state has been proposed based on DFT insights. semanticscholar.orgmdpi.com This critical step involves the activation of a C-H bond through a proton abstraction pathway. semanticscholar.org

These computational explorations allow for the visualization of bond-breaking and bond-forming processes at the molecular level, offering a clarity that complements experimental observations.

Many synthetic routes to substituted 5,6-dihydrophenanthridines can potentially yield multiple isomers. DFT calculations are crucial for predicting and explaining the observed regioselectivity and stereoselectivity.

In the synthesis of phenanthridines via the photostimulated C-C cyclization of anions from N-(ortho-halobenzyl)arylamines, a theoretical analysis using DFT methods was performed to explain the regiochemical outcome of the reactions. acs.org By comparing the energies of different possible reaction pathways and products, researchers can determine why one regioisomer is formed preferentially over others.

The challenge of controlling stereoselectivity has been addressed in the enantioselective synthesis of chiral 6-aryl-5,6-dihydrophenanthridines. An organocatalytic modified Pictet-Spengler reaction has been developed that exhibits strong stereocontrolling activity, yielding products with high enantiomeric excess (up to 99% ee). researchgate.netresearchgate.net Computational studies can support these findings by modeling the transition states involving the chiral catalyst, demonstrating why one enantiomer is energetically favored. researchgate.net Similarly, in the ruthenium-catalyzed asymmetric hydrogenation of phenanthridines to give chiral 5,6-dihydrophenanthridines, DFT can be used to understand the influence of catalyst structure and substrate substituents on enantioselectivity. dicp.ac.cn

| Reaction Type | Focus of DFT Study | Key Finding | Reference(s) |

| Pictet-Spengler Reaction | Stereoselectivity | Chiral imidodiphosphoric acid catalyst provides strong stereocontrol, leading to high enantioselectivity (up to 99% ee). | researchgate.net, researchgate.net |

| Reductive Ring-Expansion | Regioselectivity | The preferential migration of the more electron-rich group dictates the final heterocyclic product. | nih.gov |

| Photostimulated Arylation | Regioselectivity | Theoretical analysis explains the observed regiochemical outcome in the formation of substituted phenanthridines. | acs.org |

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or system as a function of its geometry. researchgate.net By mapping the PES, chemists can identify stable molecules (local minima) and the transition states (saddle points) that connect them. researchgate.net A reaction coordinate diagram is a 2D slice through this surface that plots energy against the progress of a reaction, providing a clear visualization of the energy barriers (activation energies) and the energies of intermediates.

DFT calculations are the primary tool for generating these diagrams. For instance, in a study of the Claisen rearrangement of a 2,4-dichloro-5-methyl-8-[(2-methylallyl)oxy]-5,6-dihydrophenanthridine derivative, a reaction coordinate diagram was constructed using DFT to show the relative Gibbs free energy of the first step of the rearrangement. uio.no Such diagrams clearly depict the energy required to overcome the transition state barrier.

The study of the reductive ring-expansion to form this compound also involved the calculation of the potential energy curve along the intrinsic reaction coordinate (IRC). nih.gov This analysis confirmed that the reaction proceeds through a stepwise mechanism by identifying two maxima (transition states) and an intermediate minimum along the reaction path. nih.gov

Analysis of Regioselectivity and Stereoselectivity

Quantum Chemical Calculations in Support of Proposed Mechanisms (e.g., B3LYP Functional)

Quantum chemical calculations, particularly those employing the B3LYP functional, are frequently cited in the literature to support or refute proposed reaction mechanisms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance of accuracy and computational cost for many organic systems. orientjchem.orgresearchgate.net

For example, the investigation into the reductive ring-expansion mechanism that produces this compound explicitly used the B3LYP density functional with the 6-31G(d) basis set to model the reaction. nih.gov This level of theory was sufficient to identify the key transition states and the phenonium cation intermediate, lending strong theoretical support to the proposed stepwise mechanism. nih.gov Similarly, the regiochemical outcome of the electron-transfer-mediated synthesis of phenanthridines was analyzed using DFT methods with the B3LYP functional. acs.org

These calculations provide quantitative data, such as activation energies and reaction enthalpies, that can be compared with experimental kinetic data. Quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), energy gap (ΔE), and dipole moment (µ) can also be calculated to understand the electron transfer processes inherent in a mechanism. orientjchem.org

| Study | Method/Functional | Application | Reference |

| Reductive Ring-Expansion of Ketoximes | DFT/B3LYP/6-31G(d) | Investigation of the reaction mechanism, identification of transition states and intermediates. | nih.gov |

| Electron-Transfer-Mediated Synthesis | DFT/B3LYP | Theoretical analysis to explain the regiochemical outcome of the cyclization. | acs.org |

| Claisen Rearrangement of a Dihydrophenanthridine | DFT | Calculation of the reaction coordinate diagram and relative Gibbs free energy. | uio.no |

Molecular Modeling and Electronic Structure Analysis for Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are used to predict reactivity and understand conformational behavior.

The conformational dynamics of N-acetyldihydrophenanthridines have been studied using semiempirical calculations. These molecules were found to exhibit remarkable conformational dynamics, existing as four distinct conformational stereoisomers that interconvert at rates observable by NMR spectroscopy. The computational predictions regarding their conformational preferences were subsequently verified by X-ray crystallography and NMR experiments.

Electronic structure analysis, often performed using DFT, provides insights into a molecule's reactivity. By calculating properties derived from the molecular orbitals, such as electron density, electrostatic potential, and frontier molecular orbital (FMO) energies (HOMO and LUMO), one can predict how a molecule will behave in a chemical reaction. For example, regions of high electron density are likely sites for electrophilic attack, while the energy and shape of the HOMO and LUMO can predict the feasibility of cycloaddition reactions or electron transfer processes. orientjchem.org This type of analysis is fundamental in predicting the preference of migrating groups in rearrangement reactions, where the more electron-rich group is found to migrate preferentially. nih.gov

Advanced Spectroscopic Characterization and Elucidation Techniques for 5,6 Dihydrophenanthridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 5,6-dihydrophenanthridine in solution. Both ¹H and ¹³C NMR are instrumental in confirming the regiochemistry and monitoring potential oxidation to by-products like phenanthridinone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives displays characteristic signals for the aromatic and di-hydro protons. For instance, in a study of N-acetyldihydrophenanthridines, the conformational dynamics were observable on the NMR timescale. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of an N-acetyl derivative typically resonate in the range of δ 7.07–8.01 ppm, while the methylene (B1212753) protons (H-6) appear as a singlet at approximately δ 4.27 ppm and the acetyl methyl protons at δ 2.14 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. For an N-acetyl derivative in CDCl₃, characteristic peaks are observed for the carbonyl carbon (δ 168.9 ppm), the various aromatic carbons (δ 122.0–146.39 ppm), the methylene carbon at C-6 (δ 45.0 ppm), and the acetyl methyl carbon (δ 21.7 ppm). mdpi.com

Detailed NMR data for a representative this compound derivative is presented below:

| Parameter | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| Aromatic Protons | 7.07-8.01 (m) | 122.0, 123.5, 125.7, 127.7, 127.8, 128.2 (2C), 128.3 (3C), 128.4, 129.3, 133.9, 136.1, 140.2, 146.39 |

| CH₂ (C6-H) | 4.27 (s, 2H) | 45.0 |

| CH₃ (Acetyl) | 2.14 (s, 3H) | 21.7 |

| C=O (Acetyl) | - | 168.9 |

Data sourced from a study on the synthesis of 5,6-dihydrophenanthridines. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of this compound and its derivatives, which in turn allows for the unambiguous determination of their elemental composition.

Typically, techniques like Electrospray Ionization (ESI) are employed. For example, the HRMS (ESI) analysis of a synthesized 5-acetyl-5,6-dihydrophenanthridin-1-yl benzenesulfonate (B1194179) derivative showed a calculated m/z for [M+Na]⁺ of 262.0838, with the found value being 262.0830, confirming the chemical formula C₁₅H₁₃NO₂Na. mdpi.com Similarly, another derivative, N-tert-butyl-5-butyryl-5,6-dihydrophenanthridine-6-carboxamide, had a calculated m/z for [M+Na]⁺ of 373.1892, with the experimental value found to be 373.1898. beilstein-journals.org This high degree of accuracy is indispensable for confirming the identity of newly synthesized compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound scaffold. The presence of the secondary amine (N-H) and the aromatic C-H and C=C bonds gives rise to characteristic absorption bands.

In a Nujol mull, this compound exhibits strong N-H stretching vibrations around 3350 cm⁻¹ and 3290 cm⁻¹. cdnsciencepub.com The aromatic ring vibrations are typically observed in the 1611-1500 cm⁻¹ region. cdnsciencepub.com For substituted derivatives, additional peaks corresponding to their specific functional groups will be present. For instance, an N-acetyl derivative shows a strong carbonyl (C=O) stretching band around 1662 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3350 (s), 3290 (s) cdnsciencepub.com |

| C=C (aromatic) | Stretch | 1611 (s), 1500 (s) cdnsciencepub.com |

| Aromatic C-H | Out-of-plane bend | 815 (w), 768 (w), 732-722 (s), 685 (w) cdnsciencepub.com |

| C=O (N-acetyl) | Stretch | ~1662 mdpi.com |

(s) = strong, (m) = medium, (w) = weak

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

The crystal structure of a this compound derivative was confirmed by single-crystal X-ray diffraction, providing unequivocal proof of its molecular framework. nih.gov Studies have also utilized X-ray crystallography to understand the conformational preferences of N-acetyldihydrophenanthridines. Furthermore, the helical motif induced by a dihydro-isofuran moiety in certain this compound analogues has been confirmed by single crystal X-ray structural analysis, offering insights into the role of non-bonding interactions in dictating helicity. rsc.org

Electrochemical Analysis: Cyclic Voltammetry for Investigation of Electronic Potentials and Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its derivatives. libretexts.org It provides information on the oxidation and reduction potentials, which are crucial for understanding the electronic behavior of these molecules and their potential applications in areas like electrocatalysis and organic electronics. onlineacademicpress.com

Studies have shown that this compound can act as a hydrogen donor, indicating its involvement in redox processes. rsc.org The electrochemical reduction of related tetrazole precursors can lead to the formation of this compound, which is then rapidly oxidized by air to 2-fluorophenanthridine. The oxidation potential of dihydrophenanthridine derivatives has been measured using techniques like Osteryoung square wave voltammetry (OSWV) in deaerated acetonitrile. acs.org

Emerging Applications and Material Science Relevance of 5,6 Dihydrophenanthridines

Development as Building Blocks for Advanced Functional Organic Materials (e.g., High Charge Mobility Scaffolds)

The rigid, planar, and electron-rich nature of the phenanthridine (B189435) core, which can be accessed from 5,6-dihydrophenanthridine precursors, makes it an excellent candidate for constructing advanced functional organic materials. researchgate.net These materials are crucial for next-generation electronics, where high charge mobility is a key requirement for efficient device performance. nih.gov The inherent properties of the phenanthridine framework facilitate strong intermolecular π-π stacking, which is essential for creating efficient charge transport pathways in organic semiconductors. nih.gov

Research into phenanthridine-based materials has demonstrated their potential for high charge carrier mobility. While data on this compound itself is limited, studies on its direct derivatives and related structures underscore the promise of this molecular core. For instance, functionalized phenanthrene-conjugated N-heteroacenes have been developed as air-stable, solution-processable n-type semiconducting materials. acs.org These materials, when integrated into organic field-effect transistors (OFETs), exhibit electron mobilities as high as 4.27 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org Similarly, certain naphthophenanthridine derivatives, which contain the core phenanthridine structure, have been shown to possess ambipolar charge transport properties, with both electron and hole mobilities reaching the order of 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The extension of the π-conjugated system, for example in benzopyrano-fused phenanthridines, has led to materials with ambipolar mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹. nih.gov

These findings highlight that the phenanthridine scaffold, accessible from this compound, is a valuable building block for organic electronic materials. The ability to tune its electronic properties through chemical modification makes it a versatile platform for designing high-performance, air-stable semiconductors for a variety of electronic applications. nih.govacs.org

Table 1: Charge Mobility in Phenanthridine-Based Organic Materials This table presents charge mobility data for various functional materials derived from the core phenanthridine scaffold.

| Material Class | Charge Carrier Type | Reported Mobility (cm² V⁻¹ s⁻¹) | Source(s) |

|---|---|---|---|

| Phenanthrene-Conjugated N-Heteroacenes | n-type (electron) | up to 4.27 × 10⁻³ | acs.org |

| Naphthophenanthridine Derivatives | Ambipolar (hole and electron) | ~ 3 × 10⁻⁴ | researchgate.netrsc.org |

| Benzopyrano-Fused Phenanthridines | Ambipolar (hole and electron) | ~ 1 × 10⁻³ | nih.govossila.com |

Design and Implementation as Molecular Switches with pH- and Redox-Modulated Cyclization Properties

The this compound framework is integral to the design of sophisticated molecular switches that can be controlled by external stimuli like pH and redox agents. These systems can reversibly change their structure and properties, making them suitable for applications in molecular-level information processing and sensing. ossila.comgnu.ac.kr

A notable example is a "lockable" molecular switch system built around a phenanthridine core that can be interconverted between four distinct states. nih.govrsc.org The system primarily involves two interchangeable states: a ring-closed form, 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP), and a ring-opened form, 5-[2-(isobutylamino)ethyl]phenanthridinium (AEP). ossila.com The transition between TIP and AEP is controlled by pH in a reversible process. researchgate.net

Crucially, these two pH-sensitive states can be "locked" into pH-inert forms through redox chemistry. rsc.org The reduction of the AEP state yields 5-[2-(isobutylamino)ethyl]-5,6-dihydrophenanthridine (AEDP) , which is stable against pH changes. rsc.orgossila.com Conversely, oxidation of the TIP state produces a different pH-inert compound. ossila.com This ability to use both pH and redox signals to control the state of the molecule creates a multi-addressable system. nih.govwikipedia.org Experimental studies using UV and ¹H NMR spectroscopy have confirmed that the switching process is quantitative and repeatable without significant degradation. rsc.orgossila.com

This multi-state system demonstrates the utility of the this compound unit as a stable, "locked" state in a dynamic molecular device, showcasing its potential for creating advanced stimuli-responsive materials. rsc.org

Table 2: States of a Phenanthridine-Based "Lockable" Molecular Switch This table outlines the different chemical states, their structural form, and the stimuli used for interconversion.

| Compound Acronym | Chemical Name | Structural State | Control Stimulus | Source(s) |

|---|---|---|---|---|

| TIP | 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine | Ring-Closed | Base (from AEP) | rsc.orgossila.com |

| AEP | 5-[2-(isobutylamino)ethyl]phenanthridinium | Ring-Open | Acid (from TIP) | rsc.orgossila.com |

| AEDP | 5-[2-(isobutylamino)ethyl]-5,6-dihydrophenanthridine | Ring-Open (Locked) | Reduction (from AEP) | rsc.orgossila.comwikipedia.org |

| DIP | 1-isobutyl-2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium | Ring-Closed (Locked) | Oxidation (from TIP) | rsc.orgossila.comwikipedia.org |

Applications in Photoredox Catalysis and Related Catalytic Systems

In the field of catalysis, this compound and its derivatives have emerged as powerful reagents, particularly in photoredox and hydrogen transfer reactions. They function as effective hydride or hydrogen atom donors, similar to the biological coenzyme NADH. scispace.com A key advantage is their ability to be regenerated in a catalytic cycle, often using molecular hydrogen as the ultimate reductant. scispace.com

Chirally-modified 5,6-dihydrophenanthridines have been successfully employed as chiral hydride donors for organocatalytic asymmetric transfer hydrogenation reactions. acs.org This allows for the synthesis of optically active compounds with high enantioselectivity.

Furthermore, this compound has been identified as a competent hydrogen donor in more complex photoredox catalytic systems. For instance, it has been used in the light-driven reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). In these systems, a catalyst, such as a molybdenum complex, facilitates the transfer of hydrogen atoms from this compound to N₂ under light irradiation. It has also been applied as a reductant in photodriven samarium(II) catalysis, where an iridium-based photoredox co-catalyst is used to facilitate the reaction. In this context, the this compound acts as a dihydropyridine-type reductant, enabling the catalytic cycle to proceed.

The versatility of this compound as a regenerable hydrogen source in various catalytic reactions, especially those driven by light, positions it as a valuable tool for developing sustainable chemical transformations. scispace.com

Table 3: Catalytic Applications of this compound and Derivatives This table summarizes the role of this compound in different catalytic reactions.

| Catalytic Reaction | Role of Dihydrophenanthridine | Co-catalyst / System | Product Class | Source(s) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Hydride Donor | Chiral Organocatalyst | Chiral amines/heterocycles | acs.org |

| Nitrogen Reduction | Hydrogen Atom Donor | Molybdenum complex / Photoredox | Ammonia (NH₃) | |

| Sm(III)-to-Sm(II) Reduction | Reductant | Iridium Photoredox Catalyst | Lactones | |

| Biomimetic Asymmetric Hydrogenation | NAD(P)H Model (Hydride Donor) | Chiral Phosphoric Acid / Ru-complex for regeneration | Reduced heterocycles (e.g., quinolines) | scispace.com |

Conclusion and Future Research Directions

Synthesis and Derivatization: Current Capabilities and Remaining Challenges

The construction of the 5,6-dihydrophenanthridine core has been a focal point of extensive research, leading to the development of several synthetic strategies. The formation of the crucial aryl-aryl bond is the key step in these syntheses. mdpi.com Current methodologies primarily fall into three categories: transition-metal-catalyzed cross-couplings of organometallic aryl compounds with aryl halides, annulation using benzyne (B1209423) intermediates, and the direct arylation of non-activated C-H bonds with aryl halides. mdpi.comresearchgate.net A more recent and ideal approach is the dehydrogenative coupling of two non-activated aryl C-H bonds. mdpi.com

Despite these advances, significant challenges persist. A major hurdle is the low reactivity of aryl C-H bonds. mdpi.comresearchgate.net Another significant issue is controlling regioselectivity, especially when multiple potential reaction sites exist on the aromatic rings. mdpi.comresearchgate.net Furthermore, the nitrogen atom within the heterocyclic system can coordinate with and poison the metal catalysts used in many synthetic routes. mdpi.comresearchgate.net

Recent innovations have aimed to overcome these obstacles. For instance, palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling has emerged as an efficient route, demonstrating a broad substrate scope and good functional group tolerance. mdpi.comnih.gov The use of specific directing groups can help control regioselectivity and enhance the reactivity of the C-H bonds. mdpi.com

The derivatization of the this compound skeleton is crucial for modulating its properties and exploring its application potential. lookchem.com Methods have been developed to introduce a wide array of functional groups, including alkyls, halides, and trifluoromethyl groups, onto the aromatic rings. nih.gov Enantioselective synthesis has also been achieved through methods like ruthenium-catalyzed asymmetric hydrogenation and the use of phosphine-carboxylate bifunctional catalysts, yielding optically active 5,6-dihydrophenanthridines. dicp.ac.cnacs.org These chiral derivatives have shown potential as chiral hydride donors in organocatalytic reactions. dicp.ac.cn

Table 1: Key Synthetic Strategies for this compound and Associated Challenges

| Synthetic Strategy | Description | Key Challenges |

|---|---|---|

| Transition-Metal-Catalyzed Cross-Coupling | Coupling of organometallic aryl compounds with aryl halides. mdpi.comresearchgate.net | Requires pre-functionalized and often expensive starting materials. mdpi.com |

| Annulation via Benzyne Intermediates | Formation of the core structure through reactions involving highly reactive benzyne. mdpi.comresearchgate.net | Limited substrate scope and harsh reaction conditions. |

| Direct Arylation of C-H Bonds | Coupling of non-activated aryl C-H bonds with aryl halides. mdpi.comresearchgate.net | Regioselectivity control can be difficult. mdpi.com |

| Intramolecular Dehydrogenative Coupling | Palladium-catalyzed coupling of two aryl C-H bonds within the same molecule. mdpi.comresearchgate.net | Low reactivity of C-H bonds and potential for catalyst poisoning by the nitrogen atom. mdpi.comresearchgate.net |

Exploration of Uncharted Reactivity and Novel Transformation Pathways

The reactivity of the this compound core is an area ripe for further exploration. The existing transformations, while useful, represent only a fraction of the potential chemical space this scaffold can occupy. The development of novel reaction pathways is essential for accessing new derivatives with unique properties.

One promising area is the exploration of photocatalysis. nih.gov Visible-light-mediated reactions offer a mild and environmentally friendly alternative to traditional synthetic methods. acs.org For example, a metal-free synthesis of phenanthridines from 2-biarylmethanamines involves an iodine-supported intramolecular C-H amination and subsequent oxidation of the this compound intermediate under visible light. acs.org This suggests that the dihydrophenanthridine core can be a key intermediate in photocatalytic cascades.

Another avenue for investigation is the use of organocatalysis. An organocatalytic modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes has been successfully employed for the enantioselective synthesis of 6-aryl-5,6-dihydrophenanthridines. researchgate.net Expanding the repertoire of organocatalytic transformations involving the this compound scaffold could lead to new, highly efficient, and stereoselective synthetic routes.

Furthermore, the conformational dynamics of N-substituted 5,6-dihydrophenanthridines, which can be studied using NMR spectroscopy, present an opportunity to understand and control the three-dimensional structure of these molecules. This knowledge can be leveraged to design novel transformations that are sensitive to the conformational state of the substrate.

Expanding the Scope of Chemical and Material Science Applications

The this compound framework is a versatile building block with potential applications spanning from pharmaceuticals to materials science. lookchem.coma2bchem.com Derivatives of this compound are found in numerous natural products and have exhibited a range of biological activities. mdpi.com

In the realm of chemical synthesis, this compound hydrochloride is utilized as a key intermediate for creating a diverse array of organic compounds, including those with potential use in medicine and agriculture. a2bchem.com The ability to functionalize the core structure allows for the fine-tuning of its chemical and physical properties, making it a valuable component in the design of new molecules. lookchem.com

The potential of this compound derivatives in materials science is an emerging area of research. The rigid, planar nature of the aromatic system suggests that these compounds could be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to introduce various substituents provides a mechanism to tune the electronic and photophysical properties of these materials.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Pharmaceuticals | Core scaffold for bioactive compounds. mdpi.com | The phenanthridine (B189435) skeleton is present in many natural products with medicinal properties. core.ac.uk |

| Agrochemicals | Building block for new pesticides and herbicides. a2bchem.com | The versatile chemistry allows for the creation of a wide range of molecular structures. a2bchem.com |

| Organic Synthesis | Chiral hydride donors and synthetic intermediates. dicp.ac.cna2bchem.com | The dihydropyridine-like ring can participate in various chemical transformations. dicp.ac.cn |

| Materials Science | Components for organic electronic materials. lookchem.com | The rigid, aromatic structure can be functionalized to tune electronic properties. lookchem.com |

Interdisciplinary Opportunities for Advanced Research in Molecular Design and Functionalization

The future of research on this compound lies in fostering interdisciplinary collaborations. rice.edu The intersection of organic synthesis, computational chemistry, chemical biology, and materials science will be crucial for unlocking the full potential of this versatile scaffold.

Computational studies can play a significant role in predicting the reactivity and properties of new this compound derivatives, thereby guiding synthetic efforts. researchgate.net By modeling reaction mechanisms and electronic structures, researchers can design more efficient synthetic routes and identify molecules with desired functionalities.

The integration of this compound derivatives into biological systems offers exciting opportunities in chemical biology. rice.edu These compounds can be designed as probes to study biological processes or as scaffolds for the development of new therapeutic agents. For example, derivatives have been shown to interact with the nucleocapsid protein of SARS-CoV-2, inhibiting its replication. mdpi.comnih.gov

In the field of materials science, a collaborative approach between synthetic chemists and materials scientists is essential for the rational design of new functional materials. rice.edu By combining expertise in molecular design and device engineering, it will be possible to create advanced materials with tailored optical and electronic properties based on the this compound core. These research efforts often take place in interdisciplinary research centers that bring together experts from various fields. rice.edurice.edu

Q & A

(Basic) What are the most common synthetic routes for 5,6-Dihydrophenanthridine derivatives in academic research?

5,6-Dihydrophenanthridines are typically synthesized via:

- Aryne cyclization : Intramolecular cyclization of aryl amines tethered to aryne precursors (e.g., benzylic arynes) under fluoride activation (KF/18-crown-6 in DME at 90°C). Solvent choice (DME vs. THF) significantly impacts yield and by-product formation .

- Palladium-catalyzed C–H activation : Pd(0) or Pd(II) catalysts enable dehydrogenative coupling of aryl C–H bonds. For example, Pd-catalyzed [2+2+2] cyclization provides access to dihydrophenanthridines with functional group tolerance .

- Pictet-Spengler reaction : Mediated by propylphosphonic anhydride (T3P), this method allows selective synthesis of dihydrophenanthridines and their aromatized analogues .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact .

- Stability : Avoid prolonged exposure to oxygen, as oxidation to phenanthridinium cations can occur, generating reactive oxygen species (ROS) .

- Disposal : Treat as hazardous waste; consult institutional guidelines for disposal protocols .

(Basic) Which spectroscopic and analytical techniques are essential for characterizing 5,6-Dihydrophenanthridines?

- NMR Spectroscopy : H and C NMR identify regiochemistry and monitor oxidation (e.g., phenanthridinone by-products) .

- HPLC/MS : Critical for purity assessment and detecting trace by-products (e.g., N-arylation side products in cyclization reactions) .

- EPR Spectroscopy : Used in ROS detection studies to confirm radical intermediates from oxidation .

(Advanced) How can reaction conditions be optimized to minimize by-products in aryne-mediated cyclization?

- Solvent Optimization : DME suppresses phenanthridinone formation (vs. THF) by stabilizing intermediates .

- Fluoride Source : CsF in MeCN or KF/18-crown-6 in DME enhances cyclization efficiency. Lower temperatures (e.g., 70°C) reduce decomposition .

- Concentration : Higher concentrations (0.01 M) favor intramolecular cyclization over intermolecular side reactions .

(Advanced) What strategies enable enantioselective synthesis of 5,6-Dihydrophenanthridines?

- Chiral Ligands : Bifunctional phosphine-carboxylate ligands (e.g., L3-L7) with Pd(0) catalysts induce enantioselectivity in C–H arylation. Steric and electronic tuning of ligands improves enantiomeric excess (ee) .

- Desymmetrization : Asymmetric Pd catalysis using chiral bases or ligands to generate stereocenters during C–H activation .

(Advanced) How do computational studies explain regioselectivity in aryne-based reactions?

- DFT Calculations : M06-2X/6-311+G(2df,p) models reveal aryne polarization effects. For example, p-methoxy substituents stabilize transition states via inductive effects, directing nucleophilic attack to specific positions .

- Distortion/Interaction Analysis : Predicts regioselectivity in Diels-Alder reactions with arynes, highlighting steric vs. electronic control .

(Advanced) What challenges arise in detecting oxidation products of this compound?

- ROS Interference : Auto-oxidation generates superoxide (O), complicating fluorescence-based detection (e.g., in dihydroethidium probes). Use radical scavengers (e.g., SOD) to validate signals .

- Product Stability : Phenanthridinium cations are prone to further oxidation; stabilize samples under inert atmospheres and low temperatures .

(Advanced) How should researchers address contradictions in reported synthetic yields across studies?

- Catalyst Variability : Compare Pd sources (e.g., Pd(OAc) vs. PdCl) and ligand systems (e.g., phosphine vs. carboxylate ligands) .

- Purification Artifacts : Oxidation during column chromatography (e.g., 19l → 20l) can skew yields. Use H NMR with internal standards for accurate quantification .

- Reagent Quality : Moisture-sensitive reagents (e.g., KF) require strict anhydrous conditions to prevent hydrolysis .

(Basic) What are the key applications of this compound in biological research?

- Fluorogenic Probes : Dihydroethidium (HE) detects intracellular superoxide via oxidation to ethidium, emitting red fluorescence .

- ROS Studies : Used in models like middle cerebral artery occlusion (MCAO) to map oxidative stress in vivo .

(Advanced) How can researchers design experiments to resolve conflicting data on reaction mechanisms?

- Isotopic Labeling : Use C-labeled substrates to track bond formation in Pd-catalyzed cyclization .

- Kinetic Profiling : Monitor intermediate formation via in situ NMR or quenching experiments to distinguish stepwise vs. concerted pathways .

- Cross-Validation : Compare multiple synthetic routes (e.g., aryne vs. Pd-catalyzed) to identify mechanistic outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。